molecular formula C10H10O2 B1266427 4-(Allyloxy)benzaldehyde CAS No. 40663-68-1

4-(Allyloxy)benzaldehyde

Cat. No. B1266427
CAS RN: 40663-68-1
M. Wt: 162.18 g/mol
InChI Key: TYNJQOJWNMZQFZ-UHFFFAOYSA-N
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Patent
US04507492

Procedure details

A mixture of p-hydroxybenzaldehyde (4.0 g, 33 mmoles), allyl methyl carbonate (16.0 g, 138 mmoles), 5 percent palladium on charcoal (1.3 g, 0.6 mmole palladium) and triphenyl phosphine (0.086 g, 0.32 mmole) is refluxed overnight. After removal of the catalyst and distillation (90° C., 0.6 mm Hg), 4.54 g, 85 percent of substantially pure p-allyloxybenzaldehyde is obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)(OC)O[CH2:12][CH:13]=[CH2:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Pd]>[CH2:14]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH:13]=[CH2:12]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
16 g
Type
reactant
Smiles
C(OCC=C)(OC)=O
Name
Quantity
0.086 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of the catalyst and distillation (90° C., 0.6 mm Hg), 4.54 g, 85 percent of substantially pure p-allyloxybenzaldehyde
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
C(C=C)OC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.